An In-depth Technical Guide to 2,4-Difluorophenylacetonitrile (CAS 656-35-9)
An In-depth Technical Guide to 2,4-Difluorophenylacetonitrile (CAS 656-35-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Difluorophenylacetonitrile, also known by synonyms such as 2,4-Difluorobenzyl cyanide, is an organofluorine compound that has garnered significant interest within the scientific community.[1][2] Its chemical structure, featuring a phenyl ring substituted with two fluorine atoms and an acetonitrile group, makes it a versatile building block in organic synthesis.[1] The presence of fluorine atoms can enhance lipophilicity and influence the compound's reactivity and biological activity, making it a valuable precursor in the development of pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive overview of the core properties, synthesis, and applications of 2,4-Difluorophenylacetonitrile, offering insights for its effective utilization in research and development.
Physicochemical Properties
2,4-Difluorophenylacetonitrile is typically a colorless to pale yellow liquid at room temperature.[1] The nitrile group imparts moderate polarity, allowing for participation in dipole interactions.[1] The key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 656-35-9 | [3] |
| Molecular Formula | C8H5F2N | [2][3] |
| Molecular Weight | 153.13 g/mol | [3][4] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Density | 1.249 g/mL at 25 °C | [3][5] |
| Boiling Point | 98 °C at 10 mmHg | [2][6] |
| Refractive Index | n20/D 1.48 | [3][5] |
| Flash Point | 93 °C (199.4 °F) - closed cup | [3] |
| InChI Key | AGAOESUOSOGZOD-UHFFFAOYSA-N | [3] |
Synthesis and Purification
A common method for the synthesis of related fluorinated phenylacetonitriles involves the reaction of a corresponding benzyl halide with a cyanide salt. For instance, 2,4,5-trifluorobenzyl chloride can be reacted with a cyaniding agent like sodium cyanide in an ionic liquid to produce 2,4,5-trifluoro-phenylacetonitrile.[7] This method offers advantages such as the use of readily available and inexpensive materials, mild reaction conditions, and the potential for high purity products, which is crucial for pharmaceutical intermediates.[7]
A general synthetic workflow for such a nucleophilic substitution reaction is outlined below:
Caption: General workflow for the synthesis of 2,4-Difluorophenylacetonitrile.
Experimental Protocol: Conceptual Synthesis via Cyanation
This protocol is a conceptual representation based on similar syntheses and should be adapted and optimized based on laboratory safety and experimental goals.
-
Reaction Setup: In a well-ventilated fume hood, a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet is charged with a suitable solvent (e.g., an ionic liquid or a polar aprotic solvent like acetonitrile).
-
Reagent Addition: Sodium cyanide (or another cyanide source) is added to the solvent. The mixture is stirred to ensure a uniform suspension.
-
Substrate Addition: 2,4-Difluorobenzyl bromide (or chloride) is added dropwise to the stirred suspension at a controlled temperature. The choice of halide can influence reactivity.
-
Reaction: The reaction mixture is heated to a temperature appropriate for the chosen solvent and reactants and stirred for a period determined by reaction monitoring (e.g., by TLC or GC-MS) until the starting material is consumed.
-
Work-up: After cooling to room temperature, the reaction mixture is carefully quenched with water. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography to yield pure 2,4-Difluorophenylacetonitrile.
Key Chemical Reactions and Applications
The chemical reactivity of 2,4-Difluorophenylacetonitrile is centered around its nitrile group and the activated aromatic ring. The nitrile can undergo hydrolysis to form the corresponding carboxylic acid or reduction to yield 2,4-difluorophenethylamine. The difluorophenyl moiety is a key pharmacophore in modern drug discovery.
The 2,4-difluorobenzyl group, which can be derived from 2,4-Difluorophenylacetonitrile, is a critical component in various active pharmaceutical ingredients (APIs).[8] For example, this structural motif is found in antiretroviral drugs, where it enhances the binding affinity to target enzymes and improves pharmacokinetic properties.[8] The fluorine atoms contribute to increased metabolic stability and can facilitate passage through the blood-brain barrier.[8]
Beyond pharmaceuticals, derivatives of this compound are explored in the development of agrochemicals, such as herbicides and insecticides, and in the synthesis of specialty chemicals like dyes and polymers.[1][9]
Spectral Data
The structure of 2,4-Difluorophenylacetonitrile can be confirmed by various spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy will show characteristic signals for the aromatic protons and the methylene (-CH₂-) protons adjacent to the nitrile group.
-
¹³C NMR spectroscopy will provide signals for the carbon atoms in the phenyl ring, the methylene carbon, and the nitrile carbon.
-
¹⁹F NMR spectroscopy is particularly useful for confirming the presence and positions of the fluorine atoms on the aromatic ring.
-
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the nitrile (C≡N) stretching vibration is expected in the IR spectrum.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.[4]
Safety and Handling
2,4-Difluorophenylacetonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled.[3][4] It can cause skin and serious eye irritation, and may cause respiratory irritation.[3][4]
Precautionary Measures:
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[6][10] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][10] Avoid breathing vapors or mist.[6]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[6]
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.[10]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[10]
-
If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[10]
References
-
PubChem. (n.d.). 2,4-Difluorophenylacetonitrile. Retrieved January 11, 2026, from [Link]
-
The Essential Role of 2,4-Difluorobenzylamine in Modern Drug Discovery. (n.d.). Retrieved January 11, 2026, from [Link]
- CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile - Google Patents. (n.d.).
-
ANGEEL OAK SPECIALITY CHEMTECH. (n.d.). 2,4-DIFLUOROBENZYLAMINE. Retrieved January 11, 2026, from [Link]
Sources
- 1. CAS 656-35-9: (2,4-difluorophenyl)acetonitrile [cymitquimica.com]
- 2. CAS 656-35-9 | 3737-3-24 | MDL MFCD00009971 | 2-(2,4-Difluorophenyl)acetonitrile | SynQuest Laboratories [synquestlabs.com]
- 3. 2,4-Difluorophenylacetonitrile 97 656-35-9 [sigmaaldrich.com]
- 4. 2,4-Difluorophenylacetonitrile | C8H5F2N | CID 69565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,4-DIFLUOROPHENYLACETONITRILE | 656-35-9 [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile - Google Patents [patents.google.com]
- 8. nbinno.com [nbinno.com]
- 9. aosc.in [aosc.in]
- 10. fishersci.com [fishersci.com]

